molecular formula C22H16BrNO4 B2416833 Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate CAS No. 476326-63-3

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate

Cat. No.: B2416833
CAS No.: 476326-63-3
M. Wt: 438.277
InChI Key: VSNRRCSLBXXFAN-UHFFFAOYSA-N
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Description

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate is an organic compound with a complex structure, featuring a benzoyl group, a bromophenyl group, and a carbamoyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The initial step involves the bromination of a benzoyl compound to introduce the bromine atom at the desired position.

    Carbamoylation: The brominated benzoyl compound is then reacted with an amine to form the carbamoyl derivative.

    Esterification: Finally, the carbamoyl derivative is esterified with methanol to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.

    Modifying Cellular Processes: Affecting processes such as cell division, apoptosis, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)benzoate: A simpler analog without the carbamoyl group.

    Methyl 4-(4-bromophenoxy)benzoate: Contains an ether linkage instead of the carbamoyl group.

    Methyl 4-(bromomethyl)benzoate: Features a bromomethyl group instead of the benzoyl group.

Uniqueness

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate is unique due to the presence of both the benzoyl and carbamoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4/c1-28-22(27)16-9-7-15(8-10-16)21(26)24-19-12-11-17(23)13-18(19)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNRRCSLBXXFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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